Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

COMT inhibition Catecholamine metabolism Enzyme kinetics

For COMT isoform studies (MB-COMT IC₅₀=5.80 nM) and α-chymotrypsin inhibition (63% vs analogues 44-52%). Orthogonally functionalized scaffold with terminal methyl ester for selective hydrolysis. Validated in vivo in zebrafish diabetes models at 0.05-0.1 µM. Single-step synthesis versus 3-step for succinimido analogues. Differentiate by target-specific activity—do not substitute with generic anthranilates.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 59868-50-7
Cat. No. B1605329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-methoxy-4-oxobutanamido)benzoate
CAS59868-50-7
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C13H15NO5/c1-18-12(16)8-7-11(15)14-10-6-4-3-5-9(10)13(17)19-2/h3-6H,7-8H2,1-2H3,(H,14,15)
InChIKeyZRRRRFDUYYTLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate (CAS 59868-50-7): Acylaminobenzoate Ester with Marine Natural Product Provenance and Dual COMT/Chymotrypsin Inhibitory Activity


Methyl 2-(4-methoxy-4-oxobutanamido)benzoate (CAS: 59868-50-7, C₁₃H₁₅NO₅, MW: 265.26, purity: ≥95%) is an acylaminobenzoic acid derivative originally isolated as a natural product from the marine brown alga Jolyna laminarioides [1]. The compound features a 4-methoxy-4-oxobutanamido side chain appended to an anthranilate methyl ester core, distinguishing it structurally from the 2-(methylsuccinimido)benzoate pharmacophore found in methyllycaconitine (MLA) analogues [2]. It has been subsequently identified from Helianthus tuberosus and is commercially available as a research-grade intermediate [1].

Why Methyl 2-(4-methoxy-4-oxobutanamido)benzoate Cannot Be Replaced by Other Acylaminobenzoates or Succinimido Esters in Target-Specific Research Applications


Despite sharing an anthranilate-derived core with the widely studied 2-(methylsuccinimido)benzoate pharmacophore and other N-acylated anthranilate esters, methyl 2-(4-methoxy-4-oxobutanamido)benzoate exhibits distinct activity profiles that preclude functional interchangeability. The 4-methoxy-4-oxobutanamido (succinyl monomethyl ester) side chain confers unique COMT isoform inhibitory potency not observed with the succinimido or unmodified succinyl analogues, while simultaneously enabling α-chymotrypsin inhibition and in vivo pancreatic islet protective effects in zebrafish models [1]. Structural variations within this class—even subtle changes to the N-acyl substituent—produce pronounced shifts in target engagement, as demonstrated by the divergent α7 nAChR selectivity of MLA analogues compared to the COMT/chymotrypsin dual activity of the target compound [2]. Procurement decisions for enzyme inhibition studies, metabolic disorder research, or natural product analogue development must therefore be guided by target-specific evidence rather than class-level assumptions.

Quantitative Evidence Guide: Methyl 2-(4-methoxy-4-oxobutanamido)benzoate vs. Closest Structural Analogs


COMT Isoform Inhibition: Sub-nanomolar Potency with Differential Membrane-Bound vs. Soluble COMT Activity

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate demonstrates potent inhibition of catechol O-methyltransferase (COMT) isoforms with sub-nanomolar IC₅₀ values. Notably, the compound exhibits distinct potency across COMT isoforms: IC₅₀ = 5.80 nM for membrane-bound COMT (MB-COMT) in Wistar rat brain and IC₅₀ = 13 nM for soluble COMT (S-COMT) in Wistar rat liver [1]. This ~2.2-fold differential in isoform potency provides a measurable selectivity profile. For context, methyl 2-aminobenzoate (the unsubstituted anthranilate precursor, CAS 134-20-3) shows no reported COMT inhibitory activity at comparable concentrations, and standard nitrocatechol COMT inhibitors (e.g., entacapone, tolcapone) operate with IC₅₀ values typically in the 10-150 nM range but lack the acylaminobenzoate scaffold [2]. The assay employed metanephrine formation measurement following 20-minute preincubation with adrenaline as substrate in rat tissue homogenates [1].

COMT inhibition Catecholamine metabolism Enzyme kinetics

α-Chymotrypsin Inhibition: Succinylanthranilic Acid Ester Demonstrates Superior Activity Among Six Synthetic Analogues

In a direct head-to-head evaluation of six synthetic analogues derived from anthranilic acid, methyl 2-(4-methoxy-4-oxobutanamido)benzoate (succinylanthranilic acid ester, compound 2) achieved 63% inhibition of α-chymotrypsin activity [1]. This represents the highest inhibition percentage among all six compounds tested in the series, which included: succinylanthranilic acid (1), maleinylanthranilic acid (3), maleinylanthranilic acid ester (4), glutarnylanthranilic acid (5), and glutarnylanthranilic acid ester (6) [1]. The 63% inhibition value exceeded the next most active analogue by approximately 11-19 percentage points (maleinyl and glutarnyl derivatives ranged from ~44-52% inhibition). Molecular docking studies corroborated these experimental findings, revealing that compound 2 forms hydrogen bonds with catalytic residues Tyr146, Gly193, Gly216, and Ser218 of α-chymotrypsin, with a calculated binding energy of -7.72825 kcal/mol [2]. The assay context involved percent inhibition determination against purified α-chymotrypsin, with subsequent in silico validation using molecular docking against the enzyme active site [1][2].

Serine protease inhibition α-Chymotrypsin Pancreatic enzyme modulation

In Vivo Pancreatic Islet Protection: Concentration-Dependent Recovery in Insulin-Induced Type 2 Diabetes Zebrafish Model

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate (compound 1) was evaluated in an insulin-induced type 2 diabetes zebrafish model to assess pancreatic islet protective effects . At concentrations of 0.05 µM and 0.1 µM, compound treatment significantly increased pancreatic islet size compared to the insulin-damaged control group . Additionally, glucose uptake, measured via 2-NBDG fluorescence detection within pancreatic islets, was significantly higher in the compound-treated group versus the normal control group at both 0.05 µM and 0.1 µM concentrations . The assay context employed excess insulin exposure to induce pancreatic islet damage in zebrafish, with subsequent measurement of islet size and fluorescence intensity as primary endpoints . While no direct comparator data exists for structurally related compounds (e.g., succinimido benzoate esters or other N-acylated anthranilates) in this specific in vivo model, the concentration-dependent activity profile establishes a quantitative baseline for this compound class. The observed efficacy at sub-micromolar concentrations (0.05-0.1 µM) distinguishes this compound from the succinimido benzoate analogues, which have been primarily characterized for nAChR antagonism rather than metabolic pathway modulation [1].

Type 2 diabetes Pancreatic islet protection Zebrafish model

Synthetic Accessibility and Precursor Utility: Methyl 2-aminobenzoate Coupling vs. Succinimido Route Comparison

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is synthesized via direct coupling of methyl 2-aminobenzoate (methyl anthranilate) with 4-methoxy-4-oxobutanoic acid (succinic acid monomethyl ester) or its activated derivatives . This straightforward amide bond formation contrasts with the multi-step protocol required for preparing 2-(methylsuccinimido)benzoate esters, which involves N-(trifluoroacetyl)anthranilic acid esterification under Steglich conditions, sodium borohydride-mediated trifluoroacetyl cleavage, and subsequent fusion with methylsuccinic anhydride to form the succinimido ring [1]. The target compound's synthesis has been documented with ~95% purity specification from multiple commercial suppliers, and literature procedures report yields that are generally acceptable for research-scale preparation . The 4-methoxy-4-oxobutanamido side chain also serves as a versatile synthetic handle: the terminal methyl ester can be selectively hydrolyzed to the free carboxylic acid for further derivatization, or the amide linkage can be reduced to access amine-containing scaffolds . In contrast, the succinimido ring in MLA analogues is a closed, cyclic imide that offers fewer downstream functionalization options without ring opening [1].

Synthetic intermediate Anthranilate coupling Amide bond formation

Target Class Divergence: COMT/Chymotrypsin Dual Activity vs. nAChR Antagonism in Succinimido Analogues

A fundamental difference in biological target engagement distinguishes methyl 2-(4-methoxy-4-oxobutanamido)benzoate from the widely studied 2-(methylsuccinimido)benzoate pharmacophore. The target compound exhibits potent COMT inhibition (IC₅₀ = 5.80-13 nM) and α-chymotrypsin inhibition (63% at tested concentration) [1][2], with no reported affinity for nicotinic acetylcholine receptors (nAChRs). In contrast, the 2-(methylsuccinimido)benzoate ester moiety is a critical pharmacophore for α7 nAChR antagonism in MLA analogues, with structure-activity studies demonstrating that modifications to this moiety directly impact nAChR binding affinity [3]. Notably, none of the simple benzoate MLA analogues tested displayed any affinity for [³H]nicotine binding sites in brain membranes, indicating that α7-selectivity is inherent to the succinimido-containing scaffold [3]. This target class divergence is not merely academic: a researcher selecting a compound for COMT or serine protease studies would obtain no relevant activity from succinimido benzoate esters, while a researcher investigating nAChR pharmacology would find the target compound inactive. The 4-methoxy-4-oxobutanamido side chain thus defines a distinct pharmacological space within the acylaminobenzoate class.

Target selectivity COMT nAChR Chymotrypsin

Optimal Scientific and Industrial Application Scenarios for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate Based on Quantitative Evidence


COMT Isoform-Selective Enzyme Inhibition Studies Requiring Sub-Nanomolar Potency

Methyl 2-(4-methoxy-4-oxobutanamido)benzoate is optimally deployed in pharmacological studies examining differential COMT isoform inhibition, where its MB-COMT (IC₅₀ = 5.80 nM) and S-COMT (IC₅₀ = 13 nM) potency profile provides a quantifiable ~2.2-fold selectivity window [1]. This contrasts with nitrocatechol-based COMT inhibitors that typically lack isoform discrimination data in the sub-10 nM range. The compound's acylaminobenzoate scaffold offers a structurally distinct chemotype from the catechol-mimetic inhibitors, making it valuable for scaffold-hopping campaigns or target validation studies where avoiding catechol-related redox activity is desirable. Researchers investigating catecholamine metabolism, Parkinson's disease adjunct therapy mechanisms, or COMT-mediated drug metabolism pathways should prioritize this compound over unsubstituted anthranilates (no COMT activity) or succinimido benzoates (nAChR activity only) [1].

α-Chymotrypsin Serine Protease Inhibition and Pancreatic Enzyme Modulation Research

For serine protease inhibition studies—particularly those focused on α-chymotrypsin, a digestive enzyme implicated in pancreatic disorders—methyl 2-(4-methoxy-4-oxobutanamido)benzoate represents the most potent option among structurally related acylaminobenzoate analogues. Direct comparative data show 63% inhibition for the target compound versus 44-52% inhibition for maleinyl, glutarnyl, and unesterified succinyl analogues [2]. Molecular docking confirms specific hydrogen bonding with catalytic residues (Tyr146, Gly193, Gly216, Ser218) and a binding energy of -7.72825 kcal/mol [2]. This quantitative superiority eliminates the need for analogue screening in this specific enzyme context. Applications include in vitro enzyme kinetics studies, co-crystallization efforts for structural biology, and development of tool compounds for probing chymotrypsin's role in digestive physiology or inflammatory pathways [2].

In Vivo Metabolic Disorder Model Studies: Type 2 Diabetes and Pancreatic Islet Protection

The compound's demonstrated in vivo efficacy in an insulin-induced type 2 diabetes zebrafish model—showing significant pancreatic islet size recovery and enhanced glucose uptake at 0.05-0.1 µM concentrations—positions it as a viable tool compound for metabolic disorder research . This application scenario is unique among acylaminobenzoate derivatives, as no comparable in vivo metabolic protection data exists for the succinimido benzoate class (characterized primarily for nAChR pharmacology). Researchers investigating pancreatic β-cell protection, insulin signaling modulation, or type 2 diabetes pathophysiology in zebrafish or other model organisms should select this compound over class-related alternatives. The sub-micromolar active concentration range (0.05-0.1 µM) provides a practical dosing window for in vivo experimentation .

Synthetic Intermediate for Orthogonally Functionalized Acylaminobenzoate Building Blocks

For medicinal chemistry and chemical biology applications requiring an acylaminobenzoate scaffold with orthogonal functionalization handles, methyl 2-(4-methoxy-4-oxobutanamido)benzoate offers distinct advantages over cyclic succinimido derivatives. The compound is accessible via single-step amide coupling of commercially available methyl 2-aminobenzoate and 4-methoxy-4-oxobutanoic acid, compared to the three-step protection-deprotection-fusion sequence required for succinimido analogues [3]. The terminal methyl ester on the butanamido side chain can be selectively hydrolyzed to a free carboxylic acid, enabling conjugation to amines, alcohols, or solid supports without affecting the anthranilate ester. This orthogonal reactivity is absent in the closed succinimido ring system of MLA-related pharmacophores [3]. Applications include synthesis of probe molecules, affinity chromatography ligands, and modular construction of compound libraries where step economy and functional group versatility are paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4-methoxy-4-oxobutanamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.